Valylserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Carboxymethyl lysine (CML)

Scientific Field: Biochemistry

Application Summary: CML is an advanced glycation end product of interest as a potential biomarker of cardiovascular and other diseases.

Methods of Application: Available methods involve ELISA, with potential interference, or isotope dilution mass spectrometry (IDMS), with low-throughput sample preparation.

Results or Outcomes: The lower limit of quantification (LLOQ) was estimated at 0.16 lM and the assay was linear between 0.25 and 10 M.

Serine Integrases

Scientific Field: Synthetic Biology

Application Summary: Serine integrases are emerging as one of the most powerful biological tools for biotechnology.

Methods of Application: Synthetic biologists have concentrated on the study of site-specific DNA-modifying enzymes that can catalyze DNA variations with precision, prediction, and high efficiency.

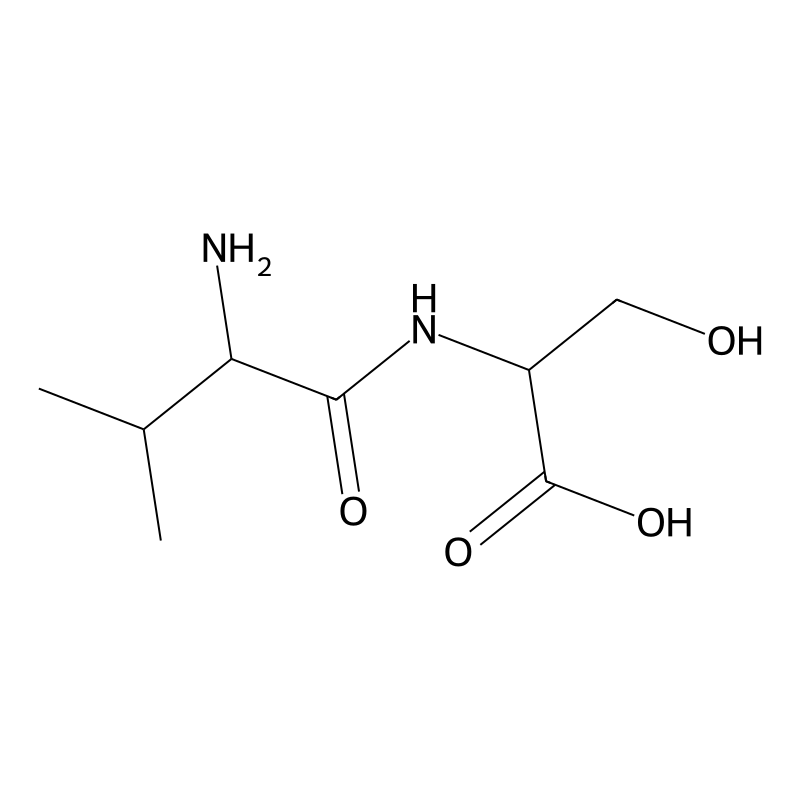

Valylserine, with the chemical formula C₈H₁₆N₂O₄, is classified as a dipeptide formed from the amino acids valine and serine. It is recognized for its structural role in proteins and peptides and can be identified by its unique molecular structure that allows it to participate in various biochemical processes .

The specific mechanism of action of valylserine is not fully understood. However, some studies suggest it might play a role in cell signaling, particularly a process called quorum sensing in bacteria []. Quorum sensing allows bacteria to communicate and regulate gene expression based on their population density. Valylserine, along with other dipeptides, may act as signaling molecules in this process, though more research is needed [].

- Hydrolysis: The peptide bond in valylserine can be hydrolyzed to yield valine and serine.

- Transamination: Valylserine may participate in transamination reactions, where an amino group is transferred from one molecule to another.

- Peptide Bond Formation: Valylserine can react with other amino acids to form larger peptides through peptide bond formation.

These reactions are essential for understanding the compound's behavior in biological systems and its potential transformations in synthetic chemistry .

Several methods exist for synthesizing valylserine:

- Solid-Phase Peptide Synthesis: A common method where amino acids are sequentially added to a growing peptide chain attached to a solid support.

- Solution-Phase Synthesis: Involves the coupling of valine and serine under controlled conditions using coupling reagents.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of valylserine from its constituent amino acids.

These synthesis methods are crucial for producing valylserine for research and industrial applications .

Valylserine has several notable applications:

- Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly in neuropharmacology.

- Nutraceuticals: Valylserine may be used as a dietary supplement due to its role in protein metabolism.

- Research Tools: In biochemical research, it serves as a model compound for studying peptide interactions and properties.

These applications highlight the versatility of valylserine in both scientific research and practical uses .

Studies on the interactions of valylserine with other biomolecules have revealed insights into its functionality:

- Binding Affinities: Research indicates that valylserine can bind to specific receptors or enzymes, influencing their activity.

- Synergistic Effects: When combined with other amino acids or peptides, valylserine may exhibit enhanced biological effects, such as improved absorption or bioactivity.

Understanding these interactions is vital for developing new therapeutic strategies involving valylserine .

Valylserine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| Valylthreonine | Valine + Threonine | Contains a hydroxyl group; involved in different metabolic pathways. |

| Isoserine | Isomer of Serine | Structural variation affects biological activity; less common than serine. |

| Glycylvaline | Glycine + Valine | Simpler structure; often used in studies on peptide bonding. |

Valylserine's unique combination of valine and serine contributes to its distinct properties and potential applications compared to these similar compounds .

Position in Protein Catabolism Pathways

Valylserine occupies a pivotal position within the hierarchical protein catabolism cascade, functioning as an intermediate product of incomplete protein digestion [4] [9]. The protein degradation process begins with pepsin converting intact proteins into polypeptides, followed by pancreatic proteases including trypsin and chymotrypsin that further degrade these polypeptides [9]. Within the small intestine, specialized peptidases cleave these smaller peptides into dipeptides such as valylserine [9] [10].

Table 1: Valylserine Position in Protein Catabolism Pathways

| Step | Process | Enzymes Involved | Location |

|---|---|---|---|

| Initial Protein Hydrolysis | Protein → Polypeptides → Dipeptides | Pepsin, Trypsin, Chymotrypsin | Stomach, Small intestine |

| Dipeptide Formation | Valylserine formation from incomplete catabolism | Endopeptidases, Carboxypeptidases | Small intestine |

| Dipeptide Cleavage | Peptidase-mediated hydrolysis to valine + serine | Dipeptidyl peptidases, Aminopeptidases | Intestinal epithelium |

| Amino Acid Metabolism | Individual amino acid utilization | Transaminases, Dehydrogenases | Liver, Muscle, Various tissues |

The dipeptide transport system facilitates valylserine absorption through specialized transporters [20]. Peptide transporter 1 located in the brush border membrane of intestinal epithelium transfers nutritional peptides from the small intestinal lumen into enterocytes, while peptide transporter 2 expressed in renal tubules mediates reabsorption from primitive urine [20]. This transport mechanism enables efficient utilization of valylserine as a nutritional source [10] [11].

Valylserine metabolism involves enzymatic hydrolysis by peptidases and proteases, facilitating breakdown into constituent amino acids [11] . The resulting valine undergoes degradation primarily in muscle tissue through transamination to alpha-ketoisovalerate, followed by oxidation to isobutyryl coenzyme A and subsequent conversion to succinyl coenzyme A for citric acid cycle entry [12]. Serine participates in multiple metabolic pathways including protein synthesis, neurotransmission, and folate and methionine cycles [28].

Evolutionary Conservation Patterns

Dipeptides, including valylserine, demonstrate remarkable evolutionary conservation across diverse biological systems, reflecting their fundamental importance in cellular metabolism [13] [15]. Research indicates that dipeptide compositions exhibit non-random patterns along evolutionary timelines, suggesting selective pressure for maintaining specific dipeptide sequences [16]. The distribution of dipeptide compositions in proteins shows remarkable conservation, with certain dipeptide patterns being preferentially retained across species [16].

Table 2: Evolutionary Conservation Patterns of Valylserine

| Organism Type | Dipeptide Presence | Primary Function | Conservation Level |

|---|---|---|---|

| Bacteria (Escherichia coli, Pseudomonas) | High | Quorum sensing, Metabolism | High - Essential for signaling |

| Fungi (Yeast) | Moderate | Metabolic regulation | Moderate - Metabolic role |

| Plants (Arabidopsis) | High | Metabolic switches, Diel cycles | High - Regulatory function |

| Animals (Mammals) | High | Protein catabolism, Digestion | Very High - Digestive process |

| Marine organisms | Moderate | Metabolic adaptation | Moderate - Adaptive role |

Plant systems demonstrate particularly interesting patterns of dipeptide utilization, with proteogenic dipeptides acting as metabolic switches at the interface of proteostasis and central metabolism [13]. In Arabidopsis thaliana, dipeptides accumulate in response to environmental changes and regulate critical enzymatic activities through direct binding, enabling carbon flux distribution [13]. Studies reveal that dipeptides exhibit diel fluctuations, reaching maximum accumulation at the end of the day and gradually declining during night periods [13].

Bacterial systems utilize valylserine and related dipeptides in sophisticated communication networks [1]. The compound serves as a precursor for cyclic diketopiperazine formation through head-to-tail ring closure, with these metabolites playing important roles in quorum sensing mechanisms [1]. This evolutionary conservation across prokaryotic and eukaryotic systems underscores the fundamental importance of dipeptide-mediated cellular communication [17] [19].

Comparative Functional Analysis with Related Dipeptides

Valylserine shares structural and functional characteristics with numerous related dipeptides while maintaining distinct properties that influence its biological activity [20] [21]. The dipeptide landscape encompasses approximately 400 different combinations possible from the twenty proteinogenic amino acids, each exhibiting unique physicochemical properties and biological functions [20].

Table 3: Comparative Analysis of Valylserine with Related Dipeptides

| Dipeptide | Molecular Formula | Molecular Weight (Da) | Hydrophobic Character | Biological Function |

|---|---|---|---|---|

| Valylserine (Val-Ser) | C8H16N2O4 | 204.22 | Mixed (hydrophobic Val + polar Ser) | Protein catabolism intermediate, Quorum sensing precursor |

| Serylvaline (Ser-Val) | C8H16N2O4 | 204.22 | Mixed (polar Ser + hydrophobic Val) | Protein catabolism intermediate, Similar to Val-Ser |

| Valylproline (Val-Pro) | C10H18N2O3 | 214.26 | Hydrophobic | Found in intestinal metabolism |

| Prolylarginine (Pro-Arg) | C11H21N5O3 | 271.31 | Polar/Basic | High in duodenum, Immune function |

| Isoleucylphenylalanine (Ile-Phe) | C15H22N2O3 | 278.35 | Hydrophobic/Aromatic | Intestinal metabolism, Aromatic pathway |

The arrangement of amino acids within dipeptides significantly influences their biological activity and metabolic fate [21]. Valylserine exhibits mixed hydrophobic-polar characteristics due to the combination of hydrophobic valine and polar serine residues [23]. This amphipathic nature affects protein-protein interactions, particularly those involving hydrophobic interactions and electrostatic forces [21].

Comparative studies reveal that dipeptide sequence order substantially impacts biological function [18] [26]. Serylvaline, the reversed sequence of valylserine, shares identical molecular formula and weight but exhibits different biological properties due to altered amino acid positioning [18] [26]. The amino-terminal positioning of valine in valylserine versus serine in serylvaline creates distinct binding affinities and enzymatic recognition patterns [26].

Research demonstrates that dipeptides containing specific amino acid combinations create favorable or unfavorable electrostatic environments for protein-protein interactions [21]. Valylserine, with its neutral serine hydroxyl group and hydrophobic valine branched chain, provides unique binding characteristics that distinguish it from purely hydrophobic or polar dipeptides [21] [23].

Biological Implications of Valine-Serine Peptide Bond

The peptide bond connecting valine and serine in valylserine exhibits distinctive structural and functional characteristics that directly influence its biological activity [8] [22]. This amide bond demonstrates partial double bond character due to resonance between the carbonyl group and the carbon-nitrogen bond, resulting in a rigid planar structure [22] [25].

Table 4: Valine-Serine Peptide Bond Characteristics

| Characteristic | Valine-Serine Bond | Special Properties |

|---|---|---|

| Bond Type | Amide (C-N) | Partial double bond character |

| Bond Length (Å) | 1.32-1.33 | Shorter than typical C-N single bond |

| Planarity | Planar due to resonance | C=O and N-H groups coplanar |

| Rotation | Restricted (trans preferred) | ~180° preferred configuration |

| Stability | Kinetically stable | Stable under physiological conditions |

| Formation Energy | High activation energy required | Requires enzymatic cleavage |

| Hydrolysis Susceptibility | Susceptible to peptidases | Cleaved by dipeptidyl peptidases |

The peptide bond planarity prevents rotation around the carbon-nitrogen bond, maintaining the molecule in a fixed configuration that influences its interaction with biological targets [8] [25]. Crystal structure analysis of valylserine demonstrates that the four atoms comprising the peptide bond exist in a single plane, with the trans configuration being thermodynamically preferred due to reduced steric hindrance [8] [22].

The kinetic stability of the valine-serine peptide bond requires high activation energies for cleavage, making enzymatic hydrolysis necessary for biological breakdown [22] [30]. Serine proteases and dipeptidyl peptidases specifically recognize and cleave the valylserine peptide bond through nucleophilic attack mechanisms [30]. The serine residue's hydroxyl group provides additional hydrogen bonding opportunities that influence enzyme-substrate interactions and binding specificity [30].

Valylserine's conversion to cyclic diketopiperazine represents a significant biological transformation with implications for cellular signaling [1] [31]. This cyclization occurs through head-to-tail ring closure, forming a six-membered ring structure that exhibits enhanced stability and altered biological activity [31] [42]. The resulting cyclic dipeptide participates in quorum sensing mechanisms, demonstrating the broader biological significance of the initial linear valylserine structure [1] [31].

Valylserine formation occurs through multiple enzymatic pathways that demonstrate the complexity of cellular protein metabolism. The primary mechanism involves ribosomal peptide bond formation during protein synthesis, where aminoacyl-transfer ribonucleic acid synthetases activate both valine and serine for incorporation into nascent proteins [1] [2]. The ribosomal peptidyl transferase complex, specifically the 23S ribosomal ribonucleic acid component, catalyzes the formation of the peptide bond between the carboxyl group of valine and the amino group of serine through a nucleophilic substitution mechanism [2] [3].

The enzymatic formation of valylserine involves a sophisticated cascade of reactions beginning with amino acid activation. Valyl-transfer ribonucleic acid synthetase (EC 6.1.1.9) catalyzes the adenosine triphosphate-dependent activation of valine, forming valyl-adenosine monophosphate and subsequently valyl-transfer ribonucleic acid [1]. Similarly, seryl-transfer ribonucleic acid synthetase (EC 6.1.1.11) activates serine through the same mechanism. The activated amino acids are then transported to the ribosome, where the peptidyl transferase activity of the 60S ribosomal subunit catalyzes the formation of the peptide bond [2] [3].

Alternative biosynthetic pathways for valylserine formation include non-ribosomal peptide synthetases, which have been demonstrated in bacterial systems. These multimodular enzymes contain specific domains for amino acid activation, condensation, and peptide bond formation [4]. The adenylation domains show specificity for valine and serine recognition, while the condensation domains facilitate the formation of the dipeptide bond through an enzyme-bound intermediate mechanism [4]. Studies have shown that engineered non-ribosomal peptide synthetases can produce specific dipeptides, including valylserine, with predictable sequences based on the arrangement of adenylation domains [4].

Enzymatic hydrolysis pathways also contribute to valylserine formation through the partial degradation of larger proteins. Endopeptidases, including pepsin (EC 3.4.23.1), trypsin (EC 3.4.21.4), and chymotrypsin (EC 3.4.21.1), cleave proteins at specific recognition sites, potentially releasing valylserine-containing fragments [5] [6]. The specificity of these enzymes depends on the amino acid sequence context, with pepsin showing preference for hydrophobic residues and trypsin cleaving after basic amino acids [5]. Carboxypeptidases subsequently process these fragments, potentially generating valylserine as a terminal product [5].

The kinetics of valylserine formation through enzymatic pathways show significant variation depending on the specific enzyme system involved. Ribosomal peptide synthesis occurs at rates of approximately 3-5 amino acids per second in prokaryotes and 1-2 amino acids per second in eukaryotes [2]. Non-ribosomal peptide synthetases demonstrate slower kinetics, typically processing substrates at rates of 0.1-1 cycles per second [4]. Proteolytic enzymes show highly variable kinetics depending on substrate specificity, with some endopeptidases achieving turnover numbers exceeding 1000 per second under optimal conditions [5].

The regulation of enzymatic valylserine formation involves multiple control mechanisms. Ribosomal synthesis is regulated by translation factors, including elongation factors and aminoacyl-transfer ribonucleic acid delivery systems [2]. Non-ribosomal peptide synthetases are subject to transcriptional regulation and post-translational modification [4]. Proteolytic enzymes are controlled through zymogen activation, compartmentalization, and enzyme inhibitors [5]. The availability of precursor amino acids also serves as a regulatory mechanism, with cellular pools of valine and serine directly influencing the rate of valylserine formation [7].

Regulatory Mechanisms of Biosynthesis

The biosynthesis of valylserine is subject to intricate regulatory mechanisms that operate at multiple levels of cellular organization. Transcriptional regulation plays a fundamental role in controlling the expression of enzymes involved in valylserine formation. The genes encoding aminoacyl-transfer ribonucleic acid synthetases are regulated by amino acid availability through the stringent response in bacteria and the general amino acid control system in eukaryotes [7]. When amino acid concentrations decrease, these regulatory systems upregulate the expression of biosynthetic enzymes, including those involved in valylserine formation [7].

Post-translational regulation mechanisms significantly influence valylserine biosynthesis through enzyme modification and allosteric control. Aminoacyl-transfer ribonucleic acid synthetases undergo phosphorylation and other covalent modifications that alter their catalytic activity and substrate specificity [1]. The ribosomal peptidyl transferase activity is modulated by ribosomal protein phosphorylation and the binding of regulatory factors [2]. These modifications allow for rapid adjustment of biosynthetic capacity in response to cellular demands.

Allosteric regulation represents a crucial control mechanism for valylserine biosynthesis. Many enzymes involved in amino acid metabolism exhibit allosteric behavior, where the binding of effector molecules at sites distinct from the active site modulates enzymatic activity [7]. Branched-chain amino acid aminotransferases, which participate in valine metabolism, are subject to allosteric inhibition by their products, creating negative feedback loops that prevent excessive amino acid catabolism [8]. Similarly, serine metabolism enzymes demonstrate allosteric regulation by folate cofactors and pyridoxal phosphate derivatives [9].

The cellular localization of biosynthetic enzymes provides another layer of regulation for valylserine formation. Compartmentalization separates competing metabolic pathways and allows for independent regulation of biosynthetic processes [7]. Cytoplasmic aminoacyl-transfer ribonucleic acid synthetases are spatially separated from mitochondrial amino acid catabolic enzymes, preventing futile cycling between anabolic and catabolic processes [7]. This spatial organization is particularly important for maintaining the cellular balance between protein synthesis and degradation.

Metabolic regulation of valylserine biosynthesis involves the coordinated control of multiple metabolic pathways. The availability of energy in the form of adenosine triphosphate directly influences the rate of amino acid activation and peptide bond formation [1] [2]. The adenosine triphosphate to adenosine diphosphate ratio serves as a metabolic signal that coordinates biosynthetic activity with cellular energy status [8]. Additionally, the nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) ratio affects the activity of amino acid catabolic enzymes, indirectly influencing the availability of precursors for valylserine synthesis [8].

Hormonal regulation plays a significant role in controlling valylserine biosynthesis, particularly in multicellular organisms. Insulin and growth factors stimulate protein synthesis by activating the mechanistic target of rapamycin signaling pathway, which enhances ribosomal biogenesis and translation initiation [7]. Glucagon and cortisol promote amino acid catabolism through the induction of amino acid degrading enzymes, potentially reducing the availability of precursors for valylserine synthesis [7]. The balance between anabolic and catabolic hormones determines the net flux through valylserine biosynthetic pathways.

The gut microbiota contributes to the regulation of valylserine biosynthesis through the production of metabolites that influence host amino acid metabolism. Short-chain fatty acids produced by bacterial fermentation modulate the expression of amino acid degrading enzymes in intestinal epithelial cells [7]. Bacterial metabolites also affect the activity of enzymes involved in amino acid transport and metabolism, creating a complex regulatory network that links microbial activity to host amino acid homeostasis [7].

Metabolic Fate in Various Biological Systems

The metabolic fate of valylserine varies significantly across different biological systems, reflecting the diverse physiological roles of this dipeptide. In hepatic systems, valylserine undergoes extensive catabolism through specialized enzymatic pathways. The liver contains high concentrations of dipeptidyl peptidases, particularly dipeptidyl peptidase IV (EC 3.4.14.5), which cleaves valylserine at the amino terminus, releasing valine and serine for further metabolism [5]. This cleavage occurs rapidly, with half-lives typically ranging from 5 to 30 minutes depending on the specific cellular conditions [5].

In renal systems, valylserine metabolism follows distinct pathways that reflect the kidney's role in amino acid homeostasis. The proximal tubule cells contain abundant peptide transporters, including peptide transporter 1 and peptide transporter 2, which facilitate the reabsorption of valylserine from the glomerular filtrate [10]. Once internalized, valylserine is processed by cytoplasmic peptidases, with the resulting amino acids either returned to the circulation or further catabolized depending on the body's metabolic needs [10]. The kidney also serves as a site for gluconeogenesis, where serine derived from valylserine hydrolysis can be converted to glucose through the gluconeogenic pathway [8].

Intestinal metabolism of valylserine is particularly complex due to the presence of both host enzymes and microbial activities. The small intestine contains high concentrations of brush border peptidases, including aminopeptidases and dipeptidases, which rapidly hydrolyze valylserine to its constituent amino acids [10]. These amino acids are then absorbed through specific transport systems and either utilized for local protein synthesis or transported to the liver via the portal circulation [10]. The gut microbiota also contributes to valylserine metabolism through bacterial peptidases and amino acid fermentation processes [7].

In muscle tissue, valylserine metabolism is closely linked to protein turnover and energy metabolism. Skeletal muscle contains significant amounts of branched-chain amino acid aminotransferases, which can metabolize the valine component of valylserine for energy production [8]. During periods of increased protein catabolism, such as during exercise or fasting, muscle cells release valylserine and other dipeptides into the circulation, where they serve as substrates for hepatic gluconeogenesis [8]. The serine component can also be utilized for creatine synthesis, supporting muscle energy metabolism [8].

The central nervous system demonstrates unique patterns of valylserine metabolism due to the brain's specialized metabolic requirements. Serine derived from valylserine hydrolysis serves as a precursor for sphingolipid synthesis, which is essential for myelin formation and maintenance [9]. The brain also utilizes serine for the synthesis of glycine, which functions as an important neurotransmitter [9]. Additionally, serine contributes to the synthesis of phosphatidylserine, a critical component of neuronal membranes [9].

Immune system metabolism of valylserine reflects the high protein turnover rates characteristic of immune cells. Activated lymphocytes and macrophages demonstrate increased protein synthesis and degradation, leading to elevated production and utilization of dipeptides including valylserine [11]. The amino acids derived from valylserine hydrolysis support the rapid proliferation of immune cells during inflammatory responses [11]. Serine, in particular, plays a crucial role in supporting immune cell function through its involvement in nucleotide synthesis and cellular signaling pathways [11].

The metabolic fate of valylserine in bacterial systems involves distinct pathways that may include quorum sensing and metabolic regulation. Some bacterial species utilize dipeptides, including valylserine, as signaling molecules that regulate gene expression in response to population density [12]. These bacteria contain specific transport systems for dipeptide uptake and enzymatic systems for their processing [12]. The resulting amino acids are incorporated into bacterial protein synthesis or catabolized for energy production through species-specific pathways [12].

Incomplete Protein Catabolism Mechanisms

Incomplete protein catabolism represents a fundamental biological process that generates valylserine and other dipeptides through the partial degradation of larger protein structures. This process occurs through multiple mechanisms that are essential for cellular homeostasis and protein quality control. The ubiquitin-proteasome system serves as the primary pathway for intracellular protein degradation, where proteins tagged with ubiquitin are recognized by the 26S proteasome and subjected to controlled proteolysis [13] [14]. However, this system occasionally produces incompletely degraded products, including dipeptides such as valylserine, particularly when proteasome function is compromised or when dealing with aggregated proteins [13].

The lysosomal proteolysis pathway represents another major mechanism for incomplete protein catabolism. This system involves the engulfment of proteins through autophagy, endocytosis, or phagocytosis, followed by degradation within the acidic lysosomal environment [13] [14]. Lysosomes contain a diverse array of hydrolytic enzymes, including cathepsins, which cleave proteins at specific sites but may not achieve complete degradation under all conditions [13]. The resulting peptide fragments, including valylserine, can be released from lysosomes and either further processed or utilized for cellular functions [14].

The enzymatic mechanisms underlying incomplete protein catabolism involve the coordinated action of multiple protease families. Endopeptidases initiate the degradation process by cleaving proteins at internal sites, generating larger peptide fragments [5]. Exopeptidases, including aminopeptidases and carboxypeptidases, subsequently process these fragments from the amino and carboxyl termini, respectively [5]. The specificity and efficiency of these enzymes determine the extent of protein degradation and the types of peptide products generated [5]. Factors such as enzyme concentration, pH, temperature, and the presence of inhibitors all influence the completeness of protein catabolism [5].

The regulation of incomplete protein catabolism involves sophisticated control mechanisms that balance protein degradation with cellular needs. The ubiquitin-proteasome system is regulated by the availability of ubiquitin, the activity of ubiquitin ligases, and the assembly state of the proteasome [13]. Proteasome activity is modulated by ATP availability, as the energy-dependent unfolding of substrate proteins is required for efficient degradation [13]. The lysosomal system is regulated by the mechanistic target of rapamycin pathway, which controls autophagy induction in response to nutrient availability and cellular stress [14].

The accumulation of incomplete protein catabolism products, including valylserine, serves as a marker of cellular stress and aging. During oxidative stress, proteins undergo structural modifications that make them resistant to complete degradation, leading to the accumulation of peptide fragments [13]. These products can interfere with normal cellular processes and contribute to the pathogenesis of age-related diseases [13]. The cellular response to incomplete protein catabolism includes the upregulation of chaperone proteins and protease systems to enhance protein quality control [13].

The tissue-specific patterns of incomplete protein catabolism reflect the unique metabolic demands and protein turnover rates of different organs. Muscle tissue, with its high protein content and dynamic remodeling requirements, generates substantial amounts of peptide fragments during normal turnover processes [8]. The liver, as the primary site of protein synthesis and degradation, demonstrates particularly active incomplete protein catabolism, producing a diverse array of peptide products that are either further processed or released into the circulation [8]. The kidney plays a crucial role in clearing these products from the blood through glomerular filtration and tubular processing [10].

The pathological implications of incomplete protein catabolism extend beyond normal cellular processes. In neurodegenerative diseases, the accumulation of protein aggregates overwhelms the cellular degradation systems, leading to the production of toxic peptide fragments [13]. Cancer cells often exhibit altered protein catabolism patterns, with increased production of peptide fragments that can serve as biomarkers for disease progression [13]. Understanding these mechanisms provides insights into therapeutic approaches for diseases associated with protein aggregation and cellular stress [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant